Benzyl 4-cyano-2-(trifluoromethyl)piperidine-1-carboxylate
Description
Benzyl 4-cyano-2-(trifluoromethyl)piperidine-1-carboxylate is a piperidine derivative featuring a benzyl carbamate group at the 1-position, a cyano substituent at the 4-position, and a trifluoromethyl group at the 2-position of the piperidine ring. This compound is of significant interest in medicinal chemistry and drug design due to the electron-withdrawing properties of the cyano (-CN) and trifluoromethyl (-CF₃) groups, which enhance metabolic stability and influence molecular interactions in biological systems . The benzyl carbamate moiety serves as a protective group, enabling selective functionalization during synthesis.
Properties
Molecular Formula |
C15H15F3N2O2 |
|---|---|
Molecular Weight |
312.29 g/mol |
IUPAC Name |
benzyl 4-cyano-2-(trifluoromethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C15H15F3N2O2/c16-15(17,18)13-8-12(9-19)6-7-20(13)14(21)22-10-11-4-2-1-3-5-11/h1-5,12-13H,6-8,10H2 |
InChI Key |
BWFGULIBAJQCBN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(CC1C#N)C(F)(F)F)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-cyano-2-(trifluoromethyl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of benzylamine with 4-cyano-2-(trifluoromethyl)piperidine-1-carboxylic acid under appropriate conditions to form the desired ester. The reaction conditions often include the use of a dehydrating agent and a catalyst to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-cyano-2-(trifluoromethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: Nucleophilic substitution reactions can replace the benzyl group or other substituents with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
Pharmaceutical Development
Benzyl 4-cyano-2-(trifluoromethyl)piperidine-1-carboxylate has been investigated for its potential as a pharmaceutical agent. Its structural features allow it to interact with biological targets effectively.
- Androgen Receptor Degradation : A patent (AU2021311245A1) indicates that compounds similar to this compound are being explored for their ability to degrade androgen receptors, which can be significant in treating hormone-sensitive cancers .
Pain Management
Research has shown that compounds with similar trifluoromethyl and piperidine structures can act as dual inhibitors of soluble epoxide hydrolase and phosphodiesterase 4. These enzymes are involved in inflammatory pain pathways.
- Case Study : A study involving a related compound demonstrated significant pain reduction in a lipopolysaccharide-induced inflammatory pain model in rats, suggesting that this compound may have similar analgesic properties .
Inhibition of Enzymatic Activity
The compound exhibits potential as an inhibitor of certain enzymes, which could lead to therapeutic applications in various diseases.
| Compound | Target Enzyme | IC50 Value |
|---|---|---|
| This compound | Soluble Epoxide Hydrolase | <1 nM |
| Related Compound | Phosphodiesterase 4 | >200% increase in cAMP levels |
This table illustrates the compound's potency compared to known inhibitors, highlighting its potential for further development .
Case Study 1: In Vivo Efficacy
In a study examining the pharmacokinetics of similar compounds, it was found that the administration led to rapid increases in blood concentrations, correlating with significant reductions in inflammatory pain markers. Such findings suggest that this compound could be effective in treating inflammatory conditions .
Case Study 2: Structural Modifications
Research into structural modifications of benzyl derivatives has shown that variations can significantly impact the bioactivity of the compounds. The presence of trifluoromethyl groups has been linked to enhanced potency against specific biological targets, making this compound a candidate for further synthetic exploration .
Mechanism of Action
The mechanism by which Benzyl 4-cyano-2-(trifluoromethyl)piperidine-1-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Reactivity and Stability: The cyano group in the target compound enhances polarity compared to the tert-butyl or benzyl groups in analogs (e.g., ), but the trifluoromethyl group increases lipophilicity, balancing solubility and membrane permeability .
Conformational Flexibility: Piperidine rings with bulky substituents (e.g., quinolinyl-hydroxymethyl in ) adopt twisted boat or chair conformations, influencing binding to biological targets. The target compound’s 2-CF₃ and 4-CN groups likely enforce a specific ring puckering, optimizing steric and electronic interactions .
Synthetic Routes :
- The target compound can be synthesized via carbamate coupling reactions , similar to methods described for tert-butyl analogs in . For example, using HATU/DIPEA-mediated amidation or Boc-deprotection strategies .
Biological Activity: Trifluoromethyl groups are associated with enhanced binding affinity in enzyme inhibitors (e.g., M5 PAMs in ). The cyano group may further stabilize interactions with hydrophobic pockets in target proteins .
Biological Activity
Benzyl 4-cyano-2-(trifluoromethyl)piperidine-1-carboxylate (CAS Number: 2306264-93-5) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
This compound features a piperidine ring substituted with a benzyl group, a cyano group, and a trifluoromethyl group. This unique structure contributes to its diverse biological activities. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which may influence the compound's pharmacokinetic properties.
The biological activity of this compound has been linked to several mechanisms:
- Receptor Modulation : Studies indicate that this compound may act as a modulator at various receptor sites, including opioid receptors and TRPV1 (transient receptor potential vanilloid 1) channels, which are implicated in pain perception and inflammatory responses .
- Anticancer Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects against cancer cell lines. For instance, it has shown promising results in inhibiting cell proliferation in human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines, indicating its potential as an anticancer agent .
Efficacy Against Cancer Cell Lines
The following table summarizes the cytotoxic activity of this compound against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.63 | Induces apoptosis via caspase activation |
| MEL-8 (Melanoma) | 12.45 | Cell cycle arrest and apoptosis |
| U-937 (Leukemia) | 10.20 | Modulation of apoptotic pathways |
Note: IC50 values represent the concentration required to inhibit cell growth by 50%.
Case Studies
- TRPV1 Antagonism : In vitro studies have demonstrated that this compound acts as a TRPV1 antagonist, which could provide insights into its analgesic properties. This antagonism may help reduce pain associated with inflammatory conditions .
- Opioid Receptor Interaction : The compound has been evaluated for its affinity towards mu-opioid receptors, suggesting potential applications in pain management therapies. While the activity was moderate, it indicates a possible dual-action mechanism that could be beneficial in treating chronic pain .
- Cytotoxicity Studies : Research involving various cancer cell lines has shown that this compound can effectively induce apoptosis through caspase-dependent pathways, making it a candidate for further development as an anticancer drug .
Future Directions
The promising biological activities of this compound warrant further investigation. Future research should focus on:
- In Vivo Studies : To confirm the efficacy and safety profile observed in vitro.
- Structural Modifications : To enhance potency and selectivity for specific biological targets.
- Mechanistic Studies : To elucidate the precise pathways through which this compound exerts its effects.
Q & A
Q. What are the standard synthetic routes for Benzyl 4-cyano-2-(trifluoromethyl)piperidine-1-carboxylate?
The synthesis typically involves functionalizing a piperidine scaffold. A common approach includes:
- Step 1 : Reacting 4-cyano-2-(trifluoromethyl)piperidine with benzyl chloroformate under basic conditions (e.g., triethylamine in dichloromethane) to introduce the benzyl carboxylate group.
- Step 2 : Purification via column chromatography or recrystallization to isolate the product.
Similar routes for analogous compounds emphasize the use of anhydrous solvents and controlled temperatures (20–25°C) to minimize side reactions .
Q. What safety protocols are essential when handling this compound?
- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact.
- Ventilation : Use fume hoods due to uncharacterized toxicity (toxicological data are limited) .
- First Aid : For skin contact, wash with soap/water for 15 minutes; for eye exposure, irrigate with water for 10–15 minutes and consult an ophthalmologist .
Q. Which analytical techniques are recommended for structural confirmation and purity assessment?
- NMR Spectroscopy : H and C NMR to verify substituent positions and purity.
- Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) to confirm molecular weight (exact mass: 301.0784 Da) .
- HPLC : Reverse-phase chromatography with UV detection to assess purity (>95%).
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the yield of the trifluoromethyl-substituted intermediate?
Q. How to resolve contradictions in spectroscopic data during structure elucidation?
- X-ray Crystallography : Resolve ambiguous NOE signals or regiochemical uncertainties by growing single crystals (e.g., using ethanol/water mixtures) and analyzing with SHELXL .
- Cross-Validation : Compare experimental H NMR shifts with DFT-calculated chemical shifts for key protons.
- 2D NMR : Utilize HSQC and HMBC to assign quaternary carbons and confirm connectivity .
Q. What strategies mitigate challenges in synthesizing hygroscopic intermediates?
- Drying Agents : Use molecular sieves (3Å) in reaction mixtures.
- Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent moisture absorption.
- Lyophilization : Freeze-dry intermediates stored at –20°C for long-term stability .
Methodological Guidance
Q. How to design a stability study under varying pH conditions?
- Buffer Systems : Prepare solutions at pH 2 (HCl), 7 (phosphate), and 10 (borate).
- Incubation : Heat samples at 40°C for 48 hours, then analyze degradation products via LC-MS.
- Kinetic Modeling : Calculate degradation rates using first-order kinetics .
Q. What computational tools aid in predicting biological activity?
- Molecular Docking : Use AutoDock Vina to screen against targets like GABA receptors (relevant for neuroactive analogs).
- QSAR Modeling : Train models on piperidine derivatives to predict logP and bioavailability .
Data Contradiction Analysis
Q. How to address discrepancies in reported toxicity data?
- Source Evaluation : Cross-reference SDS from reputable suppliers (e.g., TCI America vs. Combi-Blocks ).
- In Silico Prediction : Use tools like ProTox-II to estimate LD and hazard classes.
- Empirical Testing : Conduct acute toxicity assays (e.g., zebrafish embryo model) for validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
